7-(Bromomethyl)-1-fluoronaphthalene
Overview
Description
7-(Bromomethyl)-1-fluoronaphthalene is a useful research compound. Its molecular formula is C11H8BrF and its molecular weight is 239.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Vitamin K Epoxide Reductase : A study by Silverman and Oliver (1989) noted that 2-(Fluoromethyl)-3-phytyl-1,4-naphthoquinone, a compound similar in structure, acts as a competitive, reversible inhibitor of vitamin K epoxide reductase (Silverman & Oliver, 1989).
Fluorescent Labelling Reagent for HPLC Analysis : Gatti, Cavrini, and Roveri (1992) reported that 2-Bromoacetyl-6-methoxynaphthalene is useful as a fluorescent labelling reagent for HPLC analysis of biologically active carboxylic acids, indicating potential pharmaceutical applications (Gatti, Cavrini, & Roveri, 1992).
Fungal Metabolism Study : Cerniglia et al. (1984) showed that a fluoro substituent enhances the metabolism of 1-fluoronaphthalene by Cunninghamella elegans, suggesting implications for environmental and biological studies (Cerniglia, Miller, Yang, & Freeman, 1984).
Atropisomer Conversion : Leroux, Mangano, and Schlosser (2005) explored the conversion of the atropisomer 3,3′-dibromo-1,1′-difluoro-2,2′-binaphthyl into diacid or bis(phosphane) derivatives, which can be relevant in organic synthesis (Leroux, Mangano, & Schlosser, 2005).
Spectroscopic Analysis : Krishnakumar, Prabavathi, and Muthunatesan (2008) conducted a density functional theory study of vibrational spectra of 1-bromo 4-fluoronaphthalene, facilitating accurate predictions of its FTIR and FT-Raman spectra. This indicates applications in spectroscopy and molecular characterization (Krishnakumar, Prabavathi, & Muthunatesan, 2008).
Pharmaceutical Formulation Analysis : Yamaguchi et al. (1985) discussed the use of Br-DM EQ, a fluorogenic reagent for determining carboxylic acids in HPLC, enabling highly sensitive analysis in pharmaceutical formulations (Yamaguchi, Hara, Matsunaga, Nakamura, & Ohkura, 1985).
Synthesis of Piperazine Derivatives : Magano et al. (2008) developed a method for synthesizing 1-(7-fluoronaphthalen-1-yl)-piperazine hydrochloride, showing applications in the synthesis of pharmaceutical compounds (Magano, Akin, Chen, Giza, Moon, & Saenz, 2008).
Properties
IUPAC Name |
7-(bromomethyl)-1-fluoronaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h1-6H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQGSFBZQHOEAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CBr)C(=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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